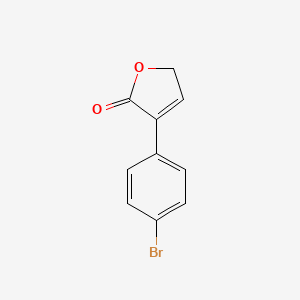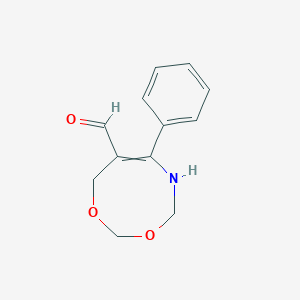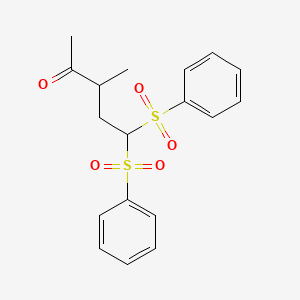
N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-propoxybenzamide is an organic compound that belongs to the class of methoxyanilines These compounds are characterized by an aniline group substituted at one or more positions by a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-propoxybenzamide typically involves the reaction of 3-chloro-4-methoxyaniline with propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-propoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the chlorine atom can result in the formation of various substituted derivatives.
科学研究应用
N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-propoxybenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-propoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- N-(3-Chloro-4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazine-2,4-diamine
- N-(3-Chloro-4-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide
Uniqueness
N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-propoxybenzamide is unique due to its specific substitution pattern and the presence of both methoxy and propoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
90234-49-4 |
|---|---|
分子式 |
C18H20ClNO3 |
分子量 |
333.8 g/mol |
IUPAC 名称 |
N-(3-chloro-4-methoxyphenyl)-N-methyl-3-propoxybenzamide |
InChI |
InChI=1S/C18H20ClNO3/c1-4-10-23-15-7-5-6-13(11-15)18(21)20(2)14-8-9-17(22-3)16(19)12-14/h5-9,11-12H,4,10H2,1-3H3 |
InChI 键 |
RNHJLVGGXCZJAE-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC=CC(=C1)C(=O)N(C)C2=CC(=C(C=C2)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



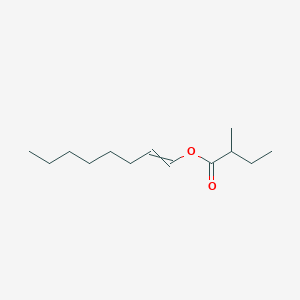
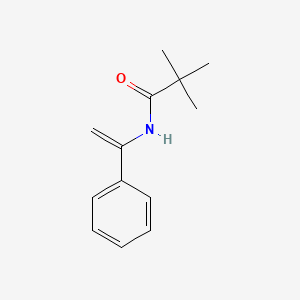
![Methyl 4-[2-chloroethyl(methyl)amino]-2-hydroxybenzoate](/img/structure/B14363430.png)
![diethyl 2-[(Z)-pent-3-en-2-yl]propanedioate](/img/structure/B14363433.png)

![2-[Ethyl(formyl)amino]ethyl formate](/img/structure/B14363440.png)
![2,2a-Dihydro-1H-cyclobuta[a]indene](/img/structure/B14363448.png)

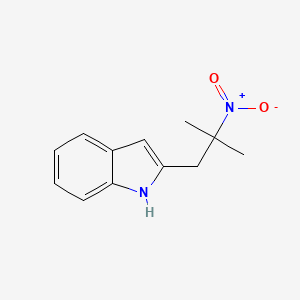
![[2-(Acetyloxy)-5-bromo-3-methoxyphenyl]methanediyl diacetate](/img/structure/B14363466.png)
